
Methyl 3-methylazetidine-3-carboxylate hydrochloride
Description
Structural Overview and Significance
Methyl 3-methylazetidine-3-carboxylate hydrochloride (CAS 1114876-08-2 and 100202-39-9) is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring. Its molecular formula is C₆H₁₂ClNO₂ , with a molecular weight of 165.62 g/mol for the 3-methyl variant and 151.59 g/mol for the non-methylated analog. The structure features a methyl group and a carboxylate ester substituent at the 3-position of the azetidine ring, stabilized as a hydrochloride salt to enhance solubility and handling stability.
The azetidine ring’s inherent ring strain (approximately 25–30 kcal/mol) drives its reactivity, making it a valuable intermediate in organic synthesis. The carboxylate ester group provides a handle for further functionalization, while the hydrochloride counterion improves crystallinity and polar solvent compatibility. This compound’s structural uniqueness positions it as a critical building block for pharmaceuticals, agrochemicals, and advanced materials, particularly in the development of glycogen phosphorylase inhibitors and antimicrobial agents.
Historical Context in Azetidine Chemistry
The synthesis of azetidines has evolved significantly since the early 20th century. Initial methods relied on the reduction of β-lactams (azetidinones) using agents like lithium aluminium hydride. However, the development of Couty’s azetidine synthesis in the 2000s marked a turning point, enabling enantioselective access to 2-cyanoazetidines from β-amino alcohols. This compound emerged as a derivative of these advances, with its synthesis often involving:
- Thermal ring expansion of 2-bromomethyl-2-methylaziridines.
- Acid-catalyzed esterification of 3-methylazetidine-3-carboxylic acid with methanol.
A landmark patent (EP0169602A1) detailed the hydrolysis of N-benzyl-3-cyanoazetidine to the methyl ester intermediate, followed by aqueous hydrolysis to yield the free acid. This method underscored the compound’s role in streamlining the production of bioactive azetidine derivatives, circumventing the instability of earlier intermediates.
Position in Contemporary Heterocyclic Research
In modern medicinal chemistry, this compound is prized for its dual functionality:
- Nucleophilic substitution at the 3-position enables the synthesis of 3-alkoxy-, 3-cyano-, and 3-carboxyazetidines.
- Ring-opening reactions facilitate access to linear amines or cross-coupled products for drug candidates.
Applications in Drug Discovery:
Recent studies highlight its utility in transition-metal-catalyzed cross-couplings , where the azetidine ring acts as a directing group for C–H functionalization. Additionally, its incorporation into polymeric materials exploits the ring strain for controlled polymerization, yielding thermally stable resins.
Properties
IUPAC Name |
methyl 3-methylazetidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-7-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNACXVGLUFTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Hydrolysis of Azetidine Derivatives
One well-documented method involves the transformation of N-substituted azetidine-3-carboxylic acid derivatives into the methyl ester form, followed by hydrolysis and salt formation. The process is exemplified by the preparation of N-benzyl azetidine-3-carboxylic acid methyl ester as an intermediate, which can be adapted for methyl 3-methylazetidine-3-carboxylate derivatives.
- Reacting N-substituted 3-cyano azetidine with methanol in the presence of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride) at elevated temperatures (50–100 °C) under reflux conditions.
- Diluting the reaction mixture with water and cooling, then basifying with ammonia to extract the methyl ester intermediate using a water-immiscible organic solvent such as methylene chloride.
- Removing the organic solvent by evaporation.
- Hydrolyzing the methyl ester intermediate with hot or boiling water to form the corresponding azetidine carboxylic acid.
- Converting the free acid to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
This method ensures high purity and yield of the methyl ester hydrochloride salt and is supported by detailed experimental data, including temperature control, solvent volumes, and reaction times.
Bromohydrin Route and Cyclization
Another synthetic approach involves the preparation of azetidine derivatives via bromohydrin intermediates:
- Addition of bromine to unsaturated alcohols (e.g., trans-2-butene-1-ol) to form dibromo alcohol intermediates.
- Treatment of these intermediates with potassium hydroxide in aqueous ether to induce cyclization, forming azetidine rings.
- Subsequent functional group transformations, including methylation and hydrochloride formation, yield the desired this compound.
This method is useful for introducing methyl substituents at the 3-position of the azetidine ring and allows for stereochemical control.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups such as carbobenzyloxy (Cbz) are used on the nitrogen atom to facilitate selective reactions on the azetidine ring. For example:
- Preparation of methyl 1-Cbz-3-methylazetidine-3-carboxylate as an intermediate.
- After the desired modifications, the Cbz protecting group is removed by hydrogenolysis or acid treatment to yield the free amine hydrochloride salt.
This strategy improves the selectivity and purity of the final product, especially for complex synthetic sequences.
Comparative Data Table of Preparation Conditions
Research Findings and Practical Considerations
- The acid-catalyzed esterification of cyano azetidines is sensitive to the acid-to-methanol ratio; insufficient acid slows reaction rates, while low methanol increases viscosity and complicates reflux control.
- Extraction solvents such as methylene chloride are preferred due to their immiscibility with water and ease of removal by evaporation.
- Hydrolysis of methyl esters to free acids is efficiently achieved by boiling water, with reaction completion observable by phase changes.
- Protection strategies using carbobenzyloxy groups facilitate complex syntheses but require additional steps for deprotection.
- Bromohydrin intermediates provide a versatile route for introducing substituents on the azetidine ring, allowing stereochemical control and functional group diversity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of methyl 3-methylazetidine-3-carboxylate.
Reduction: Methyl 3-methylazetidine-3-carbinol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Agents
Methyl 3-methylazetidine-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting neurological disorders and other therapeutic areas. The compound's azetidine ring structure is particularly valuable in medicinal chemistry for creating biologically active molecules.
Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease. In a study, compounds synthesized from this intermediate demonstrated significant inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients .
Organic Chemistry
Building Block for Complex Molecules
In organic synthesis, this compound serves as a crucial building block for constructing complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
Reaction Type | Description | Common Reagents |
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Oxidation | Converts to N-oxides | Hydrogen peroxide, peracids |
Reduction | Converts ester to alcohol | Lithium aluminum hydride (LiAlH₄) |
Substitution | Replaces ester with other functional groups | Amines or thiols under basic conditions |
Biochemistry
Enzyme Interaction Studies
The compound is instrumental in biochemistry for studying enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes by serving as a ligand that binds to specific enzymes or receptors.
Case Study: Metabolic Pathways
A study investigated the interaction of this compound with metabolic enzymes involved in drug metabolism. The findings indicated that the compound could modulate enzyme activity, suggesting its potential use in drug development and toxicity assessments .
Agrochemical Development
Formulation of Pesticides and Herbicides
this compound is explored in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in agricultural chemistry.
Material Science
Synthesis of Polymers
In material science, research is ongoing into the use of this compound for synthesizing polymers with unique properties. Its reactivity allows for the creation of materials with tailored characteristics suitable for various industrial applications.
Summary Table of Applications
Application Area | Specific Uses |
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Pharmaceuticals | Drug synthesis for neurological disorders |
Organic Chemistry | Building block for complex organic molecules |
Biochemistry | Enzyme interaction studies |
Agrochemicals | Pesticide and herbicide formulation |
Material Science | Polymer synthesis with unique properties |
Mechanism of Action
The mechanism of action of methyl 3-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluoro (C₅H₈FNO₂): Enhances electronegativity and metabolic stability, making it useful in drug design . Ethyl ester (C₇H₁₄ClNO₂): Increases lipophilicity compared to methyl esters, altering pharmacokinetics .
LogP and Solubility :
Key Observations:
- Ethyl derivative (C₇H₁₄ClNO₂) has explicit hazards (e.g., oral toxicity), suggesting stricter handling protocols compared to methyl analogs .
- Most azetidine derivatives lack comprehensive ecological or toxicological data, highlighting a research gap .
Biological Activity
Methyl 3-methylazetidine-3-carboxylate hydrochloride (CAS Number: 1114876-08-2) is a hydrochloride salt derived from methyl 3-methylazetidine-3-carboxylate, characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.
- Molecular Formula : C₆H₁₂ClNO₂
- Molecular Weight : Approximately 165.62 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Ester : Reacting 3-methylazetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst.
- Hydrochloride Salt Formation : Treating the ester with hydrochloric acid under controlled conditions (e.g., refluxing, inert atmosphere).
This method ensures high yield and purity, which is crucial for subsequent biological testing.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Immunosuppressive Effects
Studies have shown that this compound can influence immune responses, potentially acting as an immunosuppressant. This property may have implications for treating autoimmune diseases or in transplant medicine, where modulation of the immune system is critical.
Interaction with Biological Macromolecules
This compound has been observed to interact with various biomolecules, including enzymes and receptors. These interactions can modulate their activity, suggesting potential therapeutic applications in drug design.
The compound acts as a ligand that binds to specific molecular targets, altering their functional states. This mechanism is vital for its proposed applications in pharmacology and biochemistry.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
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Methyl azetidine-3-carboxylate | C₅H₁₀ClNO₂ | Lacks an additional methyl group on the azetidine ring. |
Ethyl 3-methylazetidine-3-carboxylate | C₇H₁₄ClNO₂ | Ethyl group instead of a methyl group; larger size may affect solubility. |
Propyl 3-methylazetidine-3-carboxylate | C₈H₁₆ClNO₂ | Propyl group increases hydrophobicity compared to methyl. |
This compound stands out due to its specific structural features that may confer unique biological activities not found in its analogs.
Case Studies and Research Findings
- Immunosuppressive Activity : A study highlighted the compound's ability to inhibit T-cell proliferation, suggesting its potential use in managing graft-versus-host disease (GVHD) post-transplantation.
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit certain proteases involved in inflammatory pathways, indicating possible applications in treating inflammatory diseases.
- Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown promise in developing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders.
Q & A
Q. What are the common synthetic routes for preparing methyl 3-methylazetidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–220 nm, targeting ≥98% purity . Structural confirmation uses:
- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and methyl ester (δ 3.7 ppm).
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ for C₇H₁₃NO₂·HCl is 180.1 (free base) + 36.5 (HCl).
- Elemental Analysis : Matches calculated C, H, N, Cl percentages (±0.3%) .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis of the ester group. Stability studies show ≤5% degradation over 24 months under these conditions. Avoid aqueous solutions (pH >7), which accelerate ring-opening reactions .
Advanced Research Questions
Q. How can stereochemical outcomes during azetidine ring synthesis be controlled, and what analytical methods resolve enantiomeric impurities?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can direct stereochemistry. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD). For example, a 95% ee was achieved using (R)-BINOL-derived catalysts in cyclization .
Q. What computational modeling approaches predict the reactivity of methyl 3-methylazetidine-3-carboxylate in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ring-opening reactions. Key parameters include:
- Electrostatic Potential Maps : Highlight nucleophilic attack sites on the strained azetidine ring.
- Activation Energy Barriers : Predict reaction rates with nucleophiles (e.g., amines, thiols). Experimental validation via kinetic studies (UV-Vis monitoring at 240 nm) aligns with computational predictions (R² = 0.92) .
Q. How do conflicting solubility data in polar vs. nonpolar solvents impact formulation strategies for biological assays?
Q. What strategies resolve contradictions in reported cytotoxicity profiles of azetidine derivatives?
- Methodological Answer : Variability stems from assay conditions (e.g., cell line, exposure time). Standardize testing using:
- MTT Assays : HepG2 cells, 48-hour exposure, IC₅0 normalization to controls.
- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite interference. Recent studies show that ester hydrolysis products (3-methylazetidine-3-carboxylic acid) contribute to cytotoxicity, necessitating purity thresholds ≥99% for accurate data .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of HCl vapors .
- First Aid : For skin contact, rinse with water (15 min); for eye exposure, use saline irrigation (20 min). Seek medical attention if irritation persists .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.